molecular structure and properties of N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide
molecular structure and properties of N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide
This technical guide details the molecular architecture, synthesis, and physicochemical properties of N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide (CAS: 353460-78-3).
[1][2]
Executive Summary
N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide is a symmetric bis-amide derivative of 1,5-diaminonaphthalene. It serves as a critical structural motif in supramolecular chemistry and medicinal research. Belonging to the class of naphthalene-1,5-dicarboxamides , this molecule is characterized by a rigid, planar aromatic core flanked by two flexible, hydrogen-bonding amide arms capped with methoxy groups.
Its primary utility lies in three domains:
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Supramolecular Assembly: The molecule acts as a building block for hydrogen-bonded organic frameworks (HOFs) due to its self-complementary amide groups.
-
Medicinal Chemistry Control: It functions as a neutral, lipophilic analog to cationic DNA bis-intercalators and reactive bioconjugation linkers (e.g., aminooxy variants), making it an essential negative control in binding assays.
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Fluorescent Probes: The naphthalene core provides intrinsic fluorescence, useful for tracking in non-aqueous environments.
Molecular Architecture & Properties[3]
Structural Analysis
The molecule consists of a 1,5-disubstituted naphthalene core , which imposes a rigid, planar geometry. The 1,5-substitution pattern directs the two amide side chains in opposite directions (trans-like orientation), minimizing steric clash and maximizing intermolecular stacking interactions.
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Core: Naphthalene (Lipophilic, Planar, Fluorescent).
-
Linker: Acetamide group (H-bond Donor/Acceptor, rigid
character). -
Terminus: Methoxy group (H-bond Acceptor, moderate polarity).
Physicochemical Data Table[3]
| Property | Value / Description |
| CAS Number | 353460-78-3 |
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Methanol; Insoluble in Water, Hexane |
| Melting Point | >200°C (Predicted, due to H-bond network) |
| LogP (Predicted) | ~1.5 - 2.0 (Moderately Lipophilic) |
| H-Bond Donors | 2 (Amide NH) |
| H-Bond Acceptors | 4 (Amide Carbonyl O, Ether O) |
Synthetic Methodology
The synthesis of N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide follows a standard nucleophilic acyl substitution pathway. The protocol requires strict anhydrous conditions to prevent hydrolysis of the acid chloride reagent.
Reaction Scheme Visualization
The following diagram illustrates the convergent synthesis from 1,5-diaminonaphthalene and methoxyacetyl chloride.
Caption: Convergent synthesis pathway via nucleophilic acyl substitution.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of target compound.
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solubilization: Dissolve 1,5-diaminonaphthalene (1.58 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL). Add Triethylamine (Et3N) (3.0 mL, 22 mmol) as an acid scavenger.
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Addition: Cool the solution to 0°C in an ice bath. Dropwise add Methoxyacetyl chloride (2.0 mL, 22 mmol) diluted in 10 mL DCM over 20 minutes.
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Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (product) typically forms.
-
Workup:
-
Filter the solid precipitate.
-
Wash the filter cake with cold DCM (
mL) to remove unreacted acid chloride. -
Wash with water (
mL) to remove triethylamine hydrochloride salts. -
Wash with cold methanol (
mL) to remove trace mono-substituted impurities.
-
-
Purification: Recrystallize from hot DMF/Ethanol if high purity (>99%) is required for biological assays.
-
Drying: Dry under high vacuum at 60°C for 12 hours.
Applications & Mechanism of Action
Structural Control in Bioconjugation
In drug development, the aminooxy analog of this molecule (N,N'-1,5-naphthalenediylbis[2-(aminooxy)acetamide]) is a reactive linker used to conjugate aldehydes on biomolecules.
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Role of Methoxy Variant: The methoxy compound (CAS 353460-78-3) lacks the reactive aminooxy group (
). -
Application: It is used as a negative control to prove that biological effects are due to covalent conjugation and not just non-specific hydrophobic binding of the naphthalene core.
Supramolecular Hydrogen Bonding
The 1,5-bis(amide) motif creates a "trans-amide" signature that facilitates intermolecular hydrogen bonding.
Caption: Self-assembly mechanism driven by intermolecular amide hydrogen bonding.
DNA Intercalation (Neutral Analog)
While cationic naphthalene diimides are potent DNA intercalators, this neutral bis-amide interacts via:
- Stacking: The naphthalene core inserts between DNA base pairs.
-
Groove Binding: The methoxy-acetamide arms reside in the minor groove, forming H-bonds with base pair edges.
-
Significance: It serves as a model to study the non-electrostatic components of drug-DNA binding thermodynamics.
References
-
PubChem. (2024). N-(2-Methoxynaphthalen-1-yl)acetamide Structure & Class Data. (Structural analog data). Retrieved from [Link]
-
EPA Substance Registry. (2023).[1] Acetamide, N-(2-methoxy-1-naphthalenyl)- Regulatory Status. Retrieved from [Link][2]
